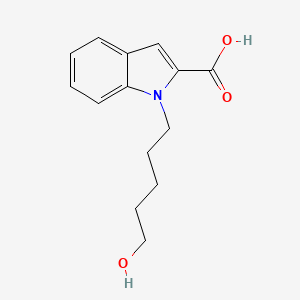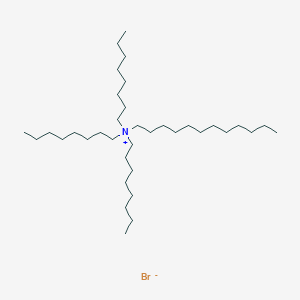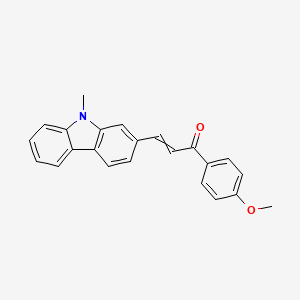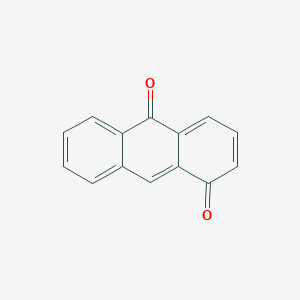
1-(5-Hydroxypentyl)-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Hydroxypentyl)-1H-indole-2-carboxylic acid is a synthetic compound belonging to the class of indole derivatives. This compound has garnered attention due to its structural similarity to various synthetic cannabinoids and its potential applications in scientific research. The compound’s unique structure, featuring a hydroxypentyl side chain, makes it a subject of interest for studying its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxypentyl)-1H-indole-2-carboxylic acid typically involves the reaction of indole derivatives with appropriate reagents to introduce the hydroxypentyl side chain. One common method involves the alkylation of indole-2-carboxylic acid with 5-bromopentanol under basic conditions, followed by oxidation to introduce the hydroxyl group . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Hydroxypentyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a pentyl side chain.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of 1-(5-oxopentyl)-1H-indole-2-carboxylic acid.
Reduction: Formation of 1-(pentyl)-1H-indole-2-carboxylic acid.
Substitution: Formation of various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
1-(5-Hydroxypentyl)-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other indole derivatives and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Hydroxypentyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as cannabinoid receptors (CB1 and CB2). The compound acts as an agonist, binding to these receptors and mimicking the effects of endogenous cannabinoids . This interaction leads to the modulation of various signaling pathways, resulting in physiological effects such as pain relief and anti-inflammatory responses.
Comparison with Similar Compounds
JWH-018: A synthetic cannabinoid with a similar indole structure but different side chains.
AM-2202: Another synthetic cannabinoid with a hydroxypentyl side chain.
5F-PB-22: A synthetic cannabinoid with a fluorinated pentyl side chain.
Uniqueness: 1-(5-Hydroxypentyl)-1H-indole-2-carboxylic acid is unique due to its specific hydroxypentyl side chain, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with cannabinoid receptors, making it a valuable compound for studying receptor-ligand interactions and developing new therapeutic agents.
Properties
CAS No. |
61354-51-6 |
|---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-(5-hydroxypentyl)indole-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO3/c16-9-5-1-4-8-15-12-7-3-2-6-11(12)10-13(15)14(17)18/h2-3,6-7,10,16H,1,4-5,8-9H2,(H,17,18) |
InChI Key |
OAVUJLGEPJIZBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CCCCCO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(Oxo-lambda~4~-sulfanylidene)amino]-4-phenoxybenzene](/img/structure/B14586771.png)
![2-methoxy-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586780.png)

![2-[(E)-Benzylideneamino]-4,5-dimethoxybenzoic acid](/img/structure/B14586788.png)

![2-Phenylthieno[2,3-b]furan-5-carbaldehyde](/img/structure/B14586800.png)

![2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol](/img/structure/B14586804.png)

![Chloro(fluoro)[(3-fluorophenyl)methyl]silyl](/img/structure/B14586820.png)
![N-(2-Hydroxyethyl)-N'-{[4-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B14586822.png)
